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Abstract
(+)-Leucocyanidin, a member of the leucoanthocyanidin class of flavonoids, is a colorless

natural product with significant biological relevance. As a key intermediate in the biosynthesis

of proanthocyanidins and anthocyanins, its stereochemistry plays a pivotal role in determining

the downstream products and their subsequent physiological activities. This technical guide

provides a comprehensive overview of the chemical structure, stereochemistry, and relevant

experimental methodologies associated with (+)-Leucocyanidin, tailored for researchers in the

fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification
(+)-Leucocyanidin is a flavan-3,4-diol with the systematic IUPAC name (2R,3S,4S)-2-(3,4-

Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol.[1] Its chemical structure is

characterized by a C6-C3-C6 flavonoid backbone. The fundamental properties of

Leucocyanidin are summarized in the table below.
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Property Value Reference(s)

Molecular Formula C₁₅H₁₄O₇ [1][2][3]

Molecular Weight 306.27 g/mol [2]

IUPAC Name

(2R,3S,4S)-2-(3,4-

Dihydroxyphenyl)-3,4-dihydro-

2H-1-benzopyran-3,4,5,7-tetrol

Systematic IUPAC Name

(2R,3S,4S)-2-(3,4-

Dihydroxyphenyl)-3,4-dihydro-

2H-1-benzopyran-3,4,5,7-tetrol

CAS Number 480-17-1

Appearance Colorless compound

Class
Leucoanthocyanidin, Flavan-

3,4-diol

Stereochemistry of (+)-Leucocyanidin
The stereochemistry of Leucocyanidin is crucial to its biological function, with chiral centers

located at the C2, C3, and C4 positions of the heterocyclic C-ring. This results in several

possible stereoisomers. The "(+)" designation in (+)-Leucocyanidin refers to its dextrorotatory

optical activity.

The two most biologically relevant stereoisomers of (+)-Leucocyanidin are:

(+)-(2R,3S,4S)-Leucocyanidin (3,4-cis): This is the natural isomer that serves as a substrate

for anthocyanidin synthase (ANS).

(+)-(2R,3S,4R)-Leucocyanidin (3,4-trans): This isomer can be synthesized chemically and

shows different reactivity with biosynthetic enzymes.

The absolute configuration of these stereoisomers dictates their interaction with enzymes in the

flavonoid biosynthetic pathway. For instance, leucoanthocyanidin reductase (LAR) specifically

utilizes the 3,4-cis isomer to produce (+)-catechin.
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Quantitative Spectroscopic and Structural Data
A comprehensive understanding of the molecular geometry and electronic structure of (+)-
Leucocyanidin is essential for drug design and mechanistic studies. While detailed X-ray

crystallographic data for (+)-Leucocyanidin is not readily available in public databases,

various spectroscopic techniques are used for its characterization.

Mass Spectrometry
Mass spectrometry is a key technique for the identification and structural elucidation of

Leucocyanidin. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals

distinct fragmentation patterns for the 3,4-cis and 3,4-trans stereoisomers. The primary

fragmentation involves the retro-Diels-Alder (rDA) fission of the heterocyclic C-ring. A notable

difference is the mode of dehydration from the 3,4-diol in the positive ionization mode.

Ionization
Mode

Precursor Ion
(m/z)

Key Fragment
Ions (m/z)

Stereoisomer
Differentiation

Reference(s)

ESI-Negative 305.06 [M-H]⁻
287, 179, 151,

125

Fragmentation

patterns are

generally similar.

ESI-Positive 307.08 [M+H]⁺

289 [M+H-H₂O]⁺,

271 [M+H-

2H₂O]⁺, 153, 139

(rDA)

The 3,4-cis

isomer shows

loss of a hydroxyl

group from either

C3 or C4, while

the 3,4-trans

isomer primarily

loses from C3.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise

stereochemistry of (+)-Leucocyanidin isomers. While a complete, tabulated set of assigned ¹H

and ¹³C NMR data for both the 3,4-cis and 3,4-trans isomers is not available in the provided

search results, published literature confirms that NMR has been used to verify their structures.
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The relative stereochemistry can be deduced from the coupling constants (J values) of the

protons on the C-ring and through-space correlations observed in NOESY experiments.

Note: For researchers requiring definitive NMR data, it is recommended to consult the full text

and supplementary information of specialized publications on the synthesis and

characterization of Leucocyanidin stereoisomers.

Experimental Protocols
Synthesis of (+)-Leucocyanidin
A common method for the synthesis of (+)-Leucocyanidin involves the reduction of (+)-

dihydroquercetin (taxifolin) using sodium borohydride (NaBH₄). This reaction typically yields a

mixture of the 3,4-cis and 3,4-trans stereoisomers.

Protocol Outline: Reduction of (+)-Dihydroquercetin

Dissolution: Dissolve (+)-dihydroquercetin in a suitable solvent, such as methanol or a

mixture of methanol and water.

Cooling: Cool the solution in an ice bath to 0-4 °C.

Reduction: Slowly add a solution of sodium borohydride in the same solvent to the cooled

dihydroquercetin solution with constant stirring. The molar ratio of NaBH₄ to dihydroquercetin

is a critical parameter to control the reaction.

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography

(TLC) until the starting material is consumed.

Quenching: Carefully quench the reaction by the dropwise addition of a weak acid, such as

dilute acetic acid, until the effervescence ceases.

Solvent Removal: Remove the organic solvent under reduced pressure.

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl

acetate.
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The resulting crude product, a mixture of leucocyanidin

stereoisomers, can be purified using column chromatography on silica gel or by preparative

high-performance liquid chromatography (HPLC).

Enzymatic Conversion of (+)-Leucocyanidin
Protocol Outline: Anthocyanidin Synthase (ANS) Assay

This assay measures the conversion of (+)-(2R,3S,4S)-leucocyanidin to cyanidin.

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g.,

Tris-HCl, pH 7.5), ferrous sulfate, 2-oxoglutarate, sodium ascorbate, and the purified

recombinant ANS enzyme.

Substrate Addition: Initiate the reaction by adding a solution of (+)-(2R,3S,4S)-leucocyanidin

in a minimal amount of a compatible solvent (e.g., dimethyl sulfoxide).

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a

defined period.

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl

acetate or isoamyl alcohol containing hydrochloric acid. This both terminates the enzymatic

reaction and extracts the colored anthocyanidin product into the organic phase.

Quantification: Centrifuge the mixture to separate the phases and measure the absorbance

of the organic layer at the λmax for cyanidin (around 520-540 nm). Product identity can be

confirmed by HPLC analysis against an authentic cyanidin standard.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and

workflows involving (+)-Leucocyanidin.
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Biosynthetic Pathway of (+)-Leucocyanidin and its Conversion

(+)-Dihydroquercetin

(+)-(2R,3S,4S)-Leucocyanidin
(3,4-cis)

 DFR

(+)-(2R,3S,4R)-Leucocyanidin
(3,4-trans)

 NaBH4
Reduction

(+)-Catechin

 LAR

Cyanidin

 ANS

Click to download full resolution via product page

Caption: Biosynthetic and synthetic routes to (+)-Leucocyanidin stereoisomers and their

enzymatic conversions.
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Experimental Workflow for the Synthesis and Purification of (+)-Leucocyanidin

Start:
(+)-Dihydroquercetin

Dissolve in Methanol

Cool to 0-4 °C

Add NaBH4 Solution

Monitor by TLC

Quench with Acetic Acid

Remove Methanol
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End:
Pure (+)-Leucocyanidin

Stereoisomers
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Caption: Step-by-step workflow for the chemical synthesis and purification of (+)-
Leucocyanidin.

Conclusion
(+)-Leucocyanidin remains a molecule of significant interest due to its central role in flavonoid

biosynthesis and its potential pharmacological applications. A thorough understanding of its

chemical structure, and particularly its stereochemistry, is paramount for researchers aiming to

harness its biological activities. This guide provides a foundational understanding and practical

methodologies for the study of (+)-Leucocyanidin. Further research, including the

determination of its crystal structure and the full elucidation of its NMR spectral data, will

undoubtedly provide deeper insights into its structure-activity relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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